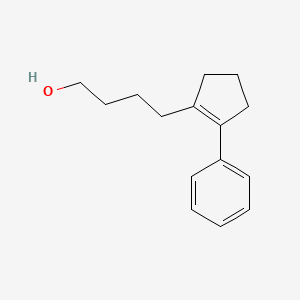
3-(Cyclohexylamino)-2-methylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylamino)-2-methylprop-2-enenitrile is an organic compound that features a cyclohexylamine group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-2-methylprop-2-enenitrile typically involves the reaction of cyclohexylamine with a suitable precursor that provides the prop-2-enenitrile moiety. One common method involves the reaction of cyclohexylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-2-methylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the cyclohexylamine group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(Cyclohexylamino)-2-methylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclohexylamino)-2-methylprop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The cyclohexylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)propane-1-sulfonic acid: This compound is used as a buffering agent in biochemistry.
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid: Another buffering agent with similar applications.
Uniqueness
3-(Cyclohexylamino)-2-methylprop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
61423-42-5 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(cyclohexylamino)-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)8-12-10-5-3-2-4-6-10/h8,10,12H,2-6H2,1H3 |
InChI Key |
XGWIADDWLJQYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNC1CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



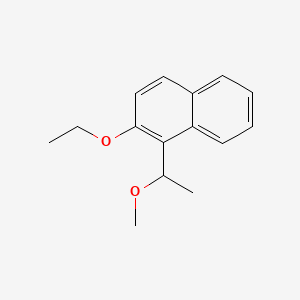
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
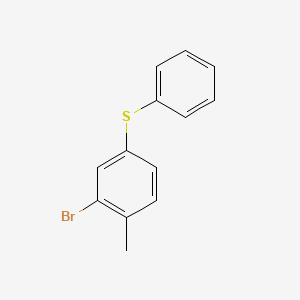
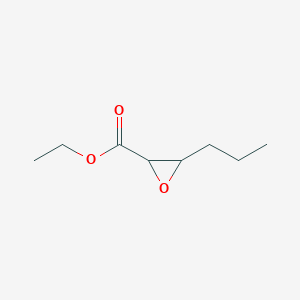
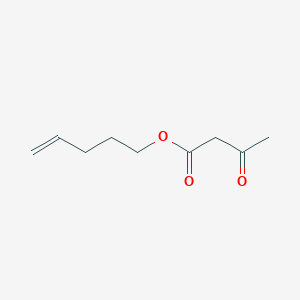
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
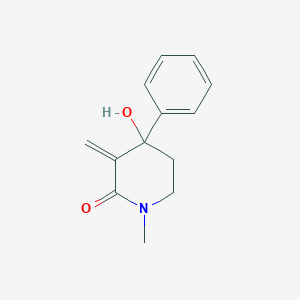
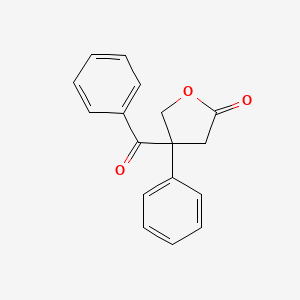
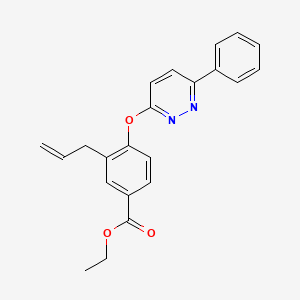
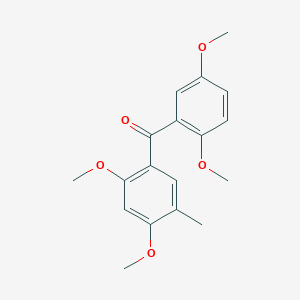
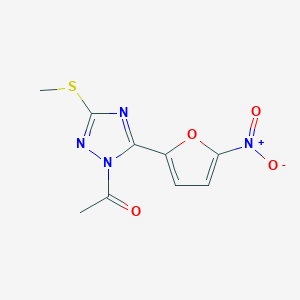
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
